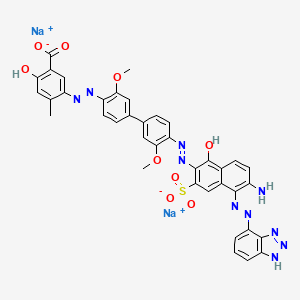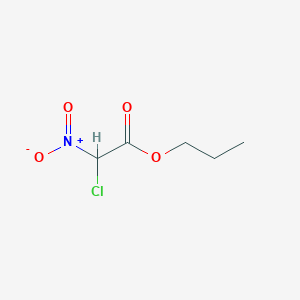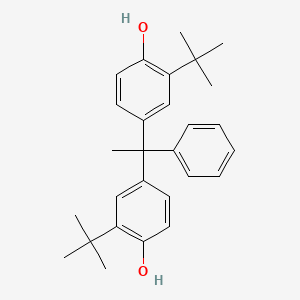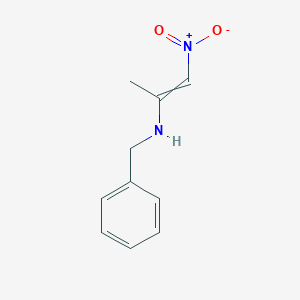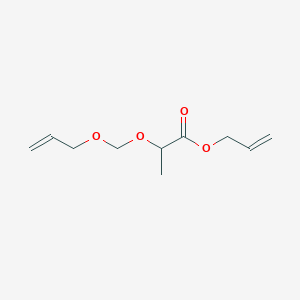
Methylcarbamic acid--tetradec-9-en-1-ol (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylcarbamic acid–tetradec-9-en-1-ol (1/1) is a chemical compound with the molecular formula C16H33NO3 and a molecular weight of 287.438 g/mol . This compound is known for its unique structure, which includes a long aliphatic chain with a double bond and a methylcarbamic acid group. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methylcarbamic acid–tetradec-9-en-1-ol (1/1) typically involves the reaction of tetradec-9-en-1-ol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{Tetradec-9-en-1-ol} + \text{Methyl isocyanate} \rightarrow \text{Methylcarbamic acid–tetradec-9-en-1-ol (1/1)} ]
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Methylcarbamic acid–tetradec-9-en-1-ol (1/1) can undergo various chemical reactions, including:
Oxidation: The double bond in the aliphatic chain can be oxidized to form epoxides or other oxygenated products.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The methylcarbamic acid group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines and alcohols can react with the methylcarbamic acid group under basic or acidic conditions.
Major Products Formed
Oxidation: Epoxides, diols, and other oxygenated derivatives.
Reduction: Saturated aliphatic compounds.
Substitution: Various substituted carbamates.
Wissenschaftliche Forschungsanwendungen
Methylcarbamic acid–tetradec-9-en-1-ol (1/1) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methylcarbamic acid–tetradec-9-en-1-ol (1/1) involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, and receptor modulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetradec-9-en-1-ol: A similar compound without the methylcarbamic acid group.
Methylcarbamic acid–dodec-9-en-1-ol (1/1): A compound with a shorter aliphatic chain.
Methylcarbamic acid–hexadec-9-en-1-ol (1/1): A compound with a longer aliphatic chain.
Uniqueness
Methylcarbamic acid–tetradec-9-en-1-ol (1/1) is unique due to its specific combination of a long aliphatic chain with a double bond and a methylcarbamic acid group. This unique structure imparts specific chemical and biological properties that make it valuable for various research applications.
Eigenschaften
CAS-Nummer |
81189-51-7 |
|---|---|
Molekularformel |
C16H33NO3 |
Molekulargewicht |
287.44 g/mol |
IUPAC-Name |
methylcarbamic acid;tetradec-9-en-1-ol |
InChI |
InChI=1S/C14H28O.C2H5NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;1-3-2(4)5/h5-6,15H,2-4,7-14H2,1H3;3H,1H3,(H,4,5) |
InChI-Schlüssel |
DLNNFRDXMUBCLB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC=CCCCCCCCCO.CNC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


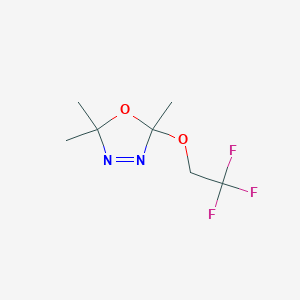
![N'-[3-(2,4,6-trimethyldecoxy)propyl]propane-1,3-diamine](/img/structure/B14413843.png)

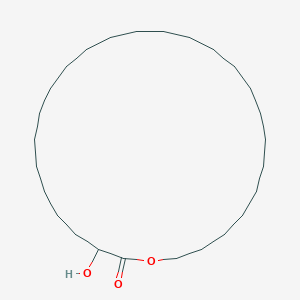
![Methyl 7-oxospiro[5.5]undeca-1,3-diene-2-carboxylate](/img/structure/B14413851.png)
![(1-Oxaspiro[2.2]pentan-2-yl)(phenyl)methanone](/img/structure/B14413854.png)
